molecular formula C21H23NO7 B12601365 3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate CAS No. 885044-51-9

3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate

Cat. No.: B12601365
CAS No.: 885044-51-9
M. Wt: 401.4 g/mol
InChI Key: WOMKBTNMXZYUNL-UHFFFAOYSA-N
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Description

3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO, and acetic acid.

    Reduction: LiAlH4, NaBH4.

    Substitution: Lewis acids like AlCl3, FeCl3.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function . The carboxylate groups can participate in ionic interactions, further influencing molecular pathways .

Properties

CAS No.

885044-51-9

Molecular Formula

C21H23NO7

Molecular Weight

401.4 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 5-(2-amino-5-hydroxy-3-methoxycarbonylphenyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H23NO7/c1-21(2,3)29-19(25)13-7-11(6-12(8-13)18(24)27-4)15-9-14(23)10-16(17(15)22)20(26)28-5/h6-10,23H,22H2,1-5H3

InChI Key

WOMKBTNMXZYUNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)C2=C(C(=CC(=C2)O)C(=O)OC)N

Origin of Product

United States

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